Bis(carboxymethyl)ethylene dithiocarbamate
Description
Overview of Dithiocarbamate (B8719985) Ligands and Their Coordination Versatility
Dithiocarbamate ligands are monoanionic chelating agents that have played a significant role in the advancement of coordination chemistry. mdpi.comnih.gov Their general formula, R₂NCS₂⁻, highlights a central nitrogen atom bonded to a CS₂⁻ moiety, where the R groups can be alkyl or aryl substituents. nih.gov The ease of their synthesis, typically from the reaction of a primary or secondary amine with carbon disulfide, has contributed to their widespread study and application. nih.govwikipedia.org
The versatility of dithiocarbamates as ligands is a key attribute. They form stable complexes with nearly all transition metals, as well as with many main group elements, lanthanides, and actinides. nih.gov This broad reactivity is partly due to the electronic nature of the ligand. Resonance structures illustrate the delocalization of the nitrogen lone pair of electrons onto the sulfur atoms, which enhances the basicity of the sulfur centers compared to related dithioacids. wikipedia.orgwikipedia.org This electronic flexibility allows dithiocarbamates to stabilize metals in various oxidation states. nih.govmdpi.com
The coordination of the dithiocarbamate ligand to a metal center primarily occurs through the two sulfur atoms, forming a four-membered chelate ring. nih.govorientjchem.org However, multiple coordination modes are known, including:
Bidentate Symmetrical: Both sulfur atoms bond to the metal center, forming equal M-S bond lengths. This is the most common coordination mode. nih.govresearchgate.net
Anisobidentate (Asymmetrical): Both sulfur atoms are bonded to the metal, but with unequal M-S bond lengths. nih.govresearchgate.net
Monodentate: Only one sulfur atom coordinates to the metal center. nih.govresearchgate.net
Bridging: The dithiocarbamate ligand bridges two or more metal centers. researchgate.net
This adaptability in coordination allows for the formation of complexes with diverse geometries, such as square planar, tetrahedral, and octahedral, depending on the metal ion and the stoichiometry of the complex. nih.gov
General Classification and Structural Types of Dithiocarbamates
Monoalkyldithiocarbamates: Derived from primary amines (RNH₂).
Dialkyldithiocarbamates: Derived from secondary amines (R₂NH).
A more functional classification is based on the carbon skeleton of the substituents: nih.govresearchgate.net
Dimethyl-dithiocarbamates (DMDTCs): Such as ziram (B1684391) and thiram (B1682883).
Ethylene-bis-dithiocarbamates (EBDCs): These are dimeric structures derived from ethylenediamine, including well-known fungicides like mancozeb, maneb (B1676018), and zineb (B1684293). wikipedia.orgnih.gov
Propylene-bis-dithiocarbamates (PBDTCs): Such as propineb. nih.gov
The structure of the R group significantly influences the ligand's properties, such as its solubility and steric hindrance, which in turn affect the structure and stability of the resulting metal complexes. nih.gov
| Classification Type | Examples | Key Structural Feature | Reference |
| Based on Amine Precursor | Monoalkyldithiocarbamates, Dialkyldithiocarbamates | RNH-CS₂⁻ vs. R₂N-CS₂⁻ | nih.gov |
| Dimethyl-dithiocarbamates | Ziram, Thiram | Two methyl groups on the nitrogen atom | nih.govresearchgate.net |
| Ethylene-bis-dithiocarbamates | Mancozeb, Maneb, Zineb | Two dithiocarbamate units linked by an ethylene (B1197577) bridge | wikipedia.orgnih.govpublications.gc.ca |
| Propylene-bis-dithiocarbamates | Propineb | Two dithiocarbamate units linked by a propylene (B89431) bridge | nih.gov |
Significance of Sulfur-Donor Ligands in Transition Metal Complexation
Sulfur-donor ligands, including dithiocarbamates, are of paramount importance in coordination chemistry. alfa-chemistry.com According to the Hard and Soft Acids and Bases (HSAB) theory, sulfur is a soft donor atom, which means it forms strong, stable covalent bonds with soft metal ions. wikipedia.orgalfa-chemistry.com Many transition metals, particularly those in the middle and later series, are considered soft acids, leading to a high affinity for sulfur-based ligands. nih.gov
The significance of sulfur-donor ligands extends to several key areas:
Stabilization of Various Oxidation States: The electronic properties of sulfur ligands, including their ability to participate in π-bonding, allow them to stabilize metals in both high and low oxidation states. nih.govalfa-chemistry.com
Formation of Stable Chelate Complexes: Bidentate and polydentate sulfur ligands like dithiocarbamates form highly stable chelate rings with metal ions, a phenomenon known as the chelate effect. This enhanced stability is a cornerstone of their utility. nih.govnih.gov
Redox Activity: The sulfur atoms in these ligands are often redox-active, meaning they can participate directly in electron-transfer processes within the coordination sphere. This can lead to "non-innocent" ligand behavior, where the ligand itself is oxidized or reduced, influencing the reactivity of the complex. nih.gov
Relevance in Catalysis and Materials Science: Metal complexes with sulfur-donor ligands are integral to various catalytic processes and are used as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles and other advanced materials. alfa-chemistry.comkcl.ac.uk
Defining the Structural Architecture of Bis(carboxymethyl)ethylene Dithiocarbamate
This compound is a more complex dithiocarbamate ligand. Its structure is defined by a central ethylene bridge connecting two dithiocarbamate units, each of which is further functionalized with a carboxymethyl group on the nitrogen atom. The systematic name for this compound is N,N'-bis(carboxymethyl)-1,2-ethanediyldithiocarbamate.
Identification of Core Ethylene and Carboxymethyl Dithiocarbamate Moieties
The architecture of this ligand can be deconstructed into two primary components:
The N-Carboxymethyl Substituents: Each nitrogen atom of the dithiocarbamate groups is substituted with a carboxymethyl group (-CH₂COOH). This introduces two additional potential donor sites—the carboxylate oxygen atoms. This functionalization significantly alters the electronic properties and coordination potential compared to simple alkyl-substituted dithiocarbamates. The presence of these acidic groups also imparts pH-dependent solubility and coordination behavior.
The combination of the "soft" dithiocarbamate sulfur donors with the "hard" carboxylate oxygen donors makes this compound a versatile, multi-dentate ligand capable of forming complex coordination polymers and discrete multinuclear complexes.
Comparison with Related Dithiocarbamate Structures
To fully appreciate the unique characteristics of this compound, it is useful to compare it with simpler, related structures.
| Compound | Structural Formula Sketch | Key Differences from this compound | Potential Impact on Coordination |
| Diethyldithiocarbamate | (CH₃CH₂)₂NCS₂⁻ | Monofunctional, simple alkyl groups, monoanionic. | Forms simple mononuclear complexes, lacks bridging capability of the ethylene backbone. |
| Ethylenebis(dithiocarbamate) (EBDC) | [⁻S₂CNH-CH₂-CH₂-NHCS₂⁻] | Lacks the N-carboxymethyl groups, dianionic. nih.gov | The absence of carboxylate donors limits it to sulfur-based coordination, forming polymeric structures with metal ions. inchem.org |
| Sarcosine dithiocarbamate | HOOCCH₂N(CH₃)CS₂⁻ | Monofunctional, contains one carboxymethyl group, but is a secondary amine derivative. | Can act as a tridentate O,S,S donor but lacks the second chelating unit and bridging backbone. |
The introduction of the ethylene bridge in EBDCs allows for the formation of polymeric metal complexes, which is a key feature of their use as agricultural fungicides. who.int this compound retains this bridging capability while adding the N-carboxymethyl groups. These groups introduce steric bulk near the nitrogen atoms, which can influence the C-N bond character and the geometry of the resulting metal complexes. Furthermore, the carboxylate groups provide additional coordination sites, potentially leading to more complex, higher-dimensional structures and introducing a pH-sensitive element to its coordination chemistry.
Current and Emerging Research Trajectories in Dithiocarbamate Science
Research into dithiocarbamates and their metal complexes is a dynamic and expanding field. tandfonline.comresearchgate.net While their traditional applications in agriculture and rubber vulcanization are well-established, modern research is exploring new frontiers. nih.govwikipedia.org
Current and emerging research trajectories include:
Materials Science: Dithiocarbamate complexes are increasingly used as single-source precursors (SSPs) for the synthesis of well-defined nanoscale metal sulfides. mdpi.comkcl.ac.uk The thermal decomposition of these complexes can yield nanoparticles, quantum dots, and thin films with controlled stoichiometry and morphology for applications in electronics and photovoltaics.
Catalysis: The versatility of dithiocarbamate complexes allows them to be used in various catalytic applications, including organic synthesis and polymerization reactions. nih.govmdpi.com Research is focused on developing new catalysts with enhanced activity and selectivity.
Environmental Remediation: The strong chelating ability of dithiocarbamates makes them effective agents for removing heavy metals from contaminated water and soil. nih.govresearchgate.net Researchers are developing functionalized polymers and materials incorporating dithiocarbamate groups for more efficient and selective metal sequestration.
Supramolecular Chemistry: The ability of bis- and poly-dithiocarbamate ligands to bridge metal centers is being exploited to construct complex supramolecular architectures, such as coordination polymers and metal-organic frameworks (MOFs). researchgate.net
Greener Synthesis: There is a growing trend towards developing more environmentally friendly and efficient methods for synthesizing dithiocarbamates, utilizing green solvents, alternative energy sources, and multi-component reactions to improve yields and reduce waste. tandfonline.comresearchgate.netresearchgate.net
The continued exploration of functionalized dithiocarbamates, such as this compound, is central to these efforts, as the introduction of new functional groups is key to tuning the properties of the resulting complexes for specific, advanced applications. researchgate.netresearchgate.net
Historical Context and Evolution of Academic Focus
The history of dithiocarbamates dates back over 150 years, with the synthesis of dithiocarbamic acids first reported in 1850. mdpi.com The metal salts of dithiocarbamates were subsequently described in 1907. mdpi.com A significant milestone in the application of this class of compounds was the introduction of thiram and ziram as fungicides in the 1930s. nih.gov The development of ethylene-bis-dithiocarbamates (EBDCs), such as maneb (containing manganese) and zineb (containing zinc), in the mid-20th century marked a major advancement in agriculture, where they have been extensively used to control a broad spectrum of fungal diseases on numerous crops. nih.govnih.gov A 1958 patent outlines a process for producing heavy metal ethylene-bis-dithiocarbamates by reacting ethylene diamine with carbon disulfide in the presence of a weak base like ammonium (B1175870) hydroxide, which was an improvement over previous methods using strong bases that resulted in lower yields. google.com
The academic focus on dithiocarbamates has evolved from their initial applications in agriculture to a broader range of fields. Research has extensively covered their synthesis, coordination chemistry, and more recently, their potential in medicine and materials science. mdpi.comnih.gov While the focus on many EBDCs has been on their fungicidal properties and, consequently, their environmental fate and degradation products like ethylenethiourea (B1671646) (ETU), the academic interest in this compound has been more specialized. nih.govramazzini.orgmdpi.comrsc.org
The presence of the carboxymethyl groups shifts the focus towards its chelating and extraction properties. A key study in 1967 investigated the stability of its complexes with various metals, including copper, lead, cadmium, and nickel, by studying the masking effect of the ligand on the extraction of metal dithizonates. google.com This research highlighted the strong complexing ability of this compound, particularly with copper(II). google.com The evolution of academic focus for this specific compound has thus been centered on its capacity as a chelating agent for metal ions, a niche but important area within the broader field of dithiocarbamate chemistry.
Table 1: Stability Constants of Metal Complexes with this compound
This table presents the stability constants (log β₂) for complexes of this compound with several divalent metal ions, as determined by the extraction method. The data is sourced from a 1967 study by Hulanicki and Minczewska. google.com
| Metal Ion | Logarithm of Stability Constant (log β₂) |
| Copper (Cu²⁺) | 21.46 |
| Lead (Pb²⁺) | 15.45 |
| Cadmium (Cd²⁺) | 11.24 |
| Nickel (Ni²⁺) | 7.93 |
Advanced Perspectives for Polyfunctional Dithiocarbamate Systems
Polyfunctional dithiocarbamate ligands, such as this compound, represent a frontier in coordination chemistry with significant potential for the construction of advanced materials. These ligands, which contain two or more dithiocarbamate groups, can act as bridging units to form polynuclear complexes and coordination polymers. mdpi.com A survey of crystallographically characterized compounds reveals a diversity of structures, from simple dinuclear species to large metal aggregates containing up to 36 gold atoms. mdpi.com
The presence of additional functional groups, as in this compound, opens up possibilities for creating heterometallic systems. The dithiocarbamate moiety, being a soft donor, shows a preference for soft metal ions, while the carboxylate groups, as hard donors, can selectively bind to hard metal ions. This differential reactivity allows for the rational design of one-, two-, and three-dimensional coordination polymers with specific metal centers at designated sites. mdpi.com
The development of such systems is driven by potential applications in areas like molecular recognition, host-guest chemistry, and the creation of functional materials such as metal-organic frameworks (MOFs). mdpi.com Despite their potential, polyfunctional dithiocarbamates remain a relatively under-studied class of ligands for the construction of coordination polymers, highlighting an area ripe for further exploration. mdpi.com The ability to form extended architectures is influenced by the nature of the spacer connecting the dithiocarbamate groups and the coordination preferences of the metal ions involved. mdpi.com Research in this area is advancing the understanding of supramolecular assembly and the design of complex, functional inorganic materials.
Structure
2D Structure
3D Structure
Properties
CAS No. |
64059-06-9 |
|---|---|
Molecular Formula |
C8H12N2O4S4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
2-[2-(carboxymethylsulfanylcarbothioylamino)ethylcarbamothioylsulfanyl]acetic acid |
InChI |
InChI=1S/C8H12N2O4S4/c11-5(12)3-17-7(15)9-1-2-10-8(16)18-4-6(13)14/h1-4H2,(H,9,15)(H,10,16)(H,11,12)(H,13,14) |
InChI Key |
FNWUENKHSUYDGL-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=S)SCC(=O)O)NC(=S)SCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Bis Carboxymethyl Ethylene Dithiocarbamate and Its Derivatives
Fundamental Synthetic Routes for Dithiocarbamate (B8719985) Ligands
Dithiocarbamate ligands are a well-established class of compounds with a rich history of synthetic development. The core of their synthesis typically involves the reaction of a primary or secondary amine with carbon disulfide.
The most fundamental and widely employed method for the synthesis of dithiocarbamates involves the reaction of a primary or secondary amine with carbon disulfide in a basic medium. nih.gov This reaction proceeds through the nucleophilic attack of the amine on the electrophilic carbon of carbon disulfide. The presence of a base, such as sodium hydroxide or potassium hydroxide, is crucial for the deprotonation of the initially formed dithiocarbamic acid, resulting in the formation of a stable dithiocarbamate salt. nih.gov The choice of base can influence the reaction, with strong bases being common, though weaker bases like ammonia have also been utilized. google.com
The general reaction can be represented as: R₂NH + CS₂ + NaOH → R₂NCS₂⁻Na⁺ + H₂O
The order of addition of reagents generally does not significantly impact the formation of the product, provided the stoichiometry is correct. nih.gov Typically, the reaction is carried out in a suitable solvent, such as an alcohol or water. nih.gov
In recent years, one-pot, multi-component reactions have gained prominence in the synthesis of dithiocarbamates due to their efficiency and atom economy. organic-chemistry.orgorganic-chemistry.org These strategies involve the simultaneous or sequential reaction of an amine, carbon disulfide, and an electrophile in a single reaction vessel. This approach avoids the isolation of intermediate products, thereby saving time, and reducing waste. organic-chemistry.org
A variety of electrophiles can be used in these one-pot syntheses, including alkyl halides, epoxides, and α,β-unsaturated carbonyl compounds. organic-chemistry.org For instance, a highly efficient, mild, and simple synthesis of S-alkyl dithiocarbamates can be achieved through a one-pot reaction of an amine, carbon disulfide, and an alkyl halide under solvent-free conditions and without the need for a catalyst. organic-chemistry.org
Interactive Data Table: Comparison of Dithiocarbamate Synthetic Routes
| Synthetic Route | Key Reactants | Typical Conditions | Advantages |
| Amine + CS₂ + Base | Primary/Secondary Amine, Carbon Disulfide, Base (e.g., NaOH) | Basic medium, often in alcohol or water | Well-established, versatile, high yield |
| One-Pot Condensation | Amine, Carbon Disulfide, Electrophile (e.g., alkyl halide) | Often solvent-free or in green solvents, catalyst-free options available | High atom economy, reduced waste, operational simplicity |
Specific Synthesis of Bis(carboxymethyl)dithiocarbamate Analogues
The synthesis of bis(carboxymethyl)ethylene dithiocarbamate specifically involves the formation of an ethylene (B1197577) bis(dithiocarbamate) backbone followed by the introduction of carboxymethyl groups.
While not the most direct route to this compound, the principles of using amino acids in dithiocarbamate synthesis are relevant. The reaction of an amino acid, such as a derivative of iminodiacetic acid, with carbon disulfide would lead to the formation of a dithiocarbamate with carboxylic acid functionalities. This approach highlights the versatility of using functionalized amines as starting materials to generate complex dithiocarbamate structures.
A practical and efficient method for the synthesis of this compound involves a two-step process. First, ethylenediamine is reacted with carbon disulfide in the presence of a base like sodium hydroxide to form the disodium salt of ethylene bis(dithiocarbamic acid), commonly known as nabam. chempedia.infonih.gov
The reaction is as follows: H₂N(CH₂)₂NH₂ + 2CS₂ + 2NaOH → NaS(S)CNH(CH₂)₂NHC(S)SNa + 2H₂O
In the second step, this disodium salt is reacted with a chloroacetate intermediate, such as sodium chloroacetate or chloroacetic acid. orgsyn.org This results in the S-alkylation of the dithiocarbamate groups, leading to the formation of this compound.
The alkylation reaction can be represented as: NaS(S)CNH(CH₂)₂NHC(S)SNa + 2ClCH₂COOH → HOOCCH₂S(S)CNH(CH₂)₂NHC(S)SCH₂COOH + 2NaCl
This method is analogous to the synthesis of other ethylene bis-dithiocarbamate esters, where the disodium salt is condensed with various alkyl halides. researchgate.net
Green Chemistry Principles Applied to Dithiocarbamate Synthesis
The application of green chemistry principles to the synthesis of dithiocarbamates has focused on reducing the environmental impact of these processes. Key areas of improvement include the use of greener solvents, catalyst-free reactions, and energy-efficient methods.
Several approaches have been developed to align dithiocarbamate synthesis with green chemistry principles:
Use of Aqueous Media: Performing the synthesis in water as a solvent minimizes the use of volatile organic compounds. chempedia.info
Solvent-Free Reactions: One-pot syntheses conducted without any solvent have been shown to be highly efficient and environmentally friendly. organic-chemistry.orgorganic-chemistry.org
Catalyst-Free Conditions: The development of catalyst-free one-pot reactions simplifies the process and avoids the use of potentially toxic and expensive catalysts. organic-chemistry.orgcore.ac.uk
Energy Efficiency: Many modern synthetic protocols for dithiocarbamates can be carried out at room temperature, reducing energy consumption. organic-chemistry.org
Atom Economy: Multi-component reactions inherently possess high atom economy as most of the atoms from the reactants are incorporated into the final product. organic-chemistry.org
Solvent-Free and Aqueous Reaction Conditions
The synthesis of dithiocarbamates, including this compound, can be effectively carried out under solvent-free or in aqueous media, aligning with the principles of green chemistry.
A highly efficient and atom-economical method for the synthesis of dithiocarbamates involves a one-pot reaction of an appropriate amine, carbon disulfide (CS₂), and an alkyl halide under solvent-free conditions. This approach typically proceeds at room temperature and avoids the use of catalysts, simplifying the purification process and reducing waste. For the synthesis of this compound, this would involve the reaction of ethylenediamine with carbon disulfide, followed by reaction with a haloacetic acid, typically in the presence of a base to neutralize the newly formed dithiocarbamic acid.
Aqueous conditions also present a viable and environmentally friendly route. The synthesis of ethylene bis-dithiocarbamate esters has been demonstrated through the condensation of disodium ethylene bis-dithiocarbamate with a suitable alkyl halide in an aqueous medium researchgate.net. This methodology can be adapted for the synthesis of this compound by using an appropriate haloacetic acid derivative. Furthermore, a patented process describes the production of heavy metal ethylene-bis-dithiocarbamates by reacting ethylenediamine with carbon disulfide in an aqueous medium in the presence of a weak base like ammonium (B1175870) hydroxide google.com. This initial step forms the ammonium salt of ethylene-bis-dithiocarbamic acid, which can then be further reacted.
| Reactants | Conditions | Product | Key Features |
| Amine, Carbon Disulfide, Alkyl Halide | Solvent-free, Room Temperature | Dithiocarbamate | High atom economy, catalyst-free |
| Disodium ethylene bis-dithiocarbamate, Alkyl Halide | Aqueous medium | Ethylene bis-dithiocarbamate ester | Green solvent, established method |
| Ethylenediamine, Carbon Disulfide, Ammonium Hydroxide | Aqueous medium | Ammonium ethylene-bis-dithiocarbamate | Formation of a stable intermediate |
Alternative Reactants and Catalytic Approaches
To further optimize the synthesis of dithiocarbamates, alternative reactants and catalytic systems have been explored. These approaches can offer milder reaction conditions, broader substrate scope, and improved yields.
Copper-catalyzed reactions have been shown to be effective for the formation of C-S bonds in dithiocarbamate synthesis. These methods can provide high yields under mild conditions. Another innovative approach involves photocatalysis. Visible light-induced photocatalytic three-component reactions of an alkyl halide, carbon disulfide, and an amine have been developed for the synthesis of dithiocarbamates under mild conditions. This method is characterized by its high efficiency and green, catalyst-free protocol.
The choice of reactants can also be varied. For instance, instead of alkyl halides, other electrophiles can be employed to introduce the carboxymethyl group. The fundamental reaction involves the nucleophilic attack of the dithiocarbamate anion on the electrophile.
| Approach | Reactants/Catalyst | Conditions | Advantages |
| Copper Catalysis | Aryl iodides, Tetraalkylthiuram disulfides, CuCl₂ | Mild conditions | High yields, good functional group compatibility |
| Photocatalysis | Alkyl halide, Carbon disulfide, Amine | Visible light | High efficiency, green protocol |
Fabrication of Functionalized Polymeric Dithiocarbamate Systems
The unique chelating properties of this compound can be amplified by incorporating it into polymeric structures. This creates materials with a high density of active sites for applications such as heavy metal removal.
Incorporation onto Polymer Carriers and Resins
One common strategy for creating functionalized polymeric dithiocarbamate systems is to immobilize the dithiocarbamate groups onto pre-existing polymer backbones or resins. This can be achieved by modifying polymers that contain suitable functional groups, such as amines or halides.
For example, a water-soluble ethylene dichloride ammonia polymer can be reacted with carbon disulfide to introduce dithiocarbamate salt groups. This process results in a polymeric dithiocarbamate that is effective in chelating and precipitating heavy metals from wastewater. The reaction is typically conducted in a solvent like water or alcohol at temperatures ranging from 30 to 100 °C.
Another approach involves the use of commercially available resins, such as those with amine functionalities. These resins can be reacted with carbon disulfide in a basic medium to convert the amine groups into dithiocarbamate groups. This method allows for the creation of solid-phase extraction materials for the selective removal of metal ions.
| Polymer Carrier | Functionalization Reaction | Resulting System | Application |
| Ethylene dichloride ammonia polymer | Reaction with Carbon Disulfide | Water-soluble polymeric dithiocarbamate | Heavy metal removal |
| Amine-functionalized resin | Reaction with Carbon Disulfide in base | Dithiocarbamate-functionalized resin | Solid-phase extraction of metals |
Development of Multidentate Polymeric Chelation Systems
The development of multidentate polymeric chelation systems aims to create materials with enhanced binding affinity and selectivity for target metal ions. By strategically designing the polymer architecture and the density of the dithiocarbamate functional groups, it is possible to achieve a cooperative binding effect.
A "bottom-up" synthesis approach can be employed to create oligo-dithiocarbamate chelating precipitants. This method involves the reaction of ammonia with 1,2-dichloroethane to form a polyamine, which is then reacted with carbon disulfide to introduce the dithiocarbamate functionalities. These oligomeric structures can be highly effective for the direct removal of complexed heavy metals, even from acidic wastewater.
The synthesis of poly-dithiocarbamate (PDTC) through a one-pot fabrication process has also been reported. These materials possess a large number of dithiocarbamate functional groups and have shown preferable adsorption performance for heavy metals like lead(II) and copper(II). The multidentate nature of these polymeric systems, where multiple dithiocarbamate groups can coordinate to a single metal ion, contributes to their high efficiency in metal sequestration.
Coordination Chemistry and Metal Complexation Studies of Bis Carboxymethyl Ethylene Dithiocarbamate
Ligand-Metal Coordination Modes and Geometries
The dithiocarbamate (B8719985) moiety (NCS2−) is a powerful chelating agent, primarily due to the soft nature of its sulfur donors and a small "bite angle" that is highly favorable for binding to metal ions. nih.govresearchgate.net This ligand can adopt several coordination modes, which dictates the resulting structure and properties of the metal complex. sysrevpharm.org
The coordination versatility of the dithiocarbamate functional group allows for the formation of diverse molecular and supramolecular structures.
Monodentate Coordination : In this mode, the dithiocarbamate ligand binds to a metal center through only one of its sulfur atoms. nih.govencyclopedia.pub This arrangement is less common than chelation but can occur when other bulky ligands are present in the coordination sphere, creating steric hindrance that prevents the second sulfur atom from binding. nih.govnih.gov It can also be observed in the formation of heteroleptic complexes where another ligand is introduced. nih.gov
Bidentate Chelating Coordination : This is the most prevalent binding mode for dithiocarbamate ligands. nih.gov The ligand forms a stable four-membered ring by coordinating to a single metal center through both sulfur atoms. researchgate.net This chelation is a key reason for the high stability of metal-dithiocarbamate complexes. researchgate.net The vast majority of monomeric dithiocarbamate complexes feature this symmetrical bidentate binding. nih.gov
Bridging Coordination : The dithiocarbamate ligand can act as a bridge between two or more metal centers. researchgate.net This can occur in several ways, including a bidentate bridging fashion where each sulfur atom coordinates to a different metal ion. This mode of coordination often leads to the formation of dimeric or polymeric structures. sysrevpharm.orgmdpi.com For instance, the zinc complex of ethylenebis(dithiocarbamate), known as Zineb (B1684293), was found to be a two-dimensional polymer due to the presence of both chelating and bidentate bridging ligands. mdpi.com Polymeric complexes of ethylene (B1197577) bis dithiocarbamates may contain chains or lattices formed by the divalent ligand and multiple metal ions. google.com
A specific variation of the bidentate mode is anisobidentate chelation, where the two sulfur atoms of the dithiocarbamate ligand are bonded to the same metal center but with significantly different metal-sulfur (M–S) bond lengths. researchgate.netnih.gov This asymmetrical binding is distinct from the more common symmetrical chelation where the M–S bonds are essentially equal. researchgate.net
This mode is frequently observed in complexes where the coordination number and geometry of the central metal atom lead to electronic or steric distortions. nih.govresearchgate.net For example, in certain organotin(IV) dithiocarbamate complexes, one dithiocarbamate ligand may form a chelate while another bonds in a monodentate fashion, resulting in a distorted trigonal bipyramidal geometry where the anisobidentate character is pronounced. nih.govresearchgate.net The resulting coordination geometries are often highly distorted and intermediate between idealized shapes like square pyramidal and trigonal bipyramidal. researchgate.net
Stabilization of Metal Oxidation States and Electronic Configurations
A hallmark of the dithiocarbamate ligand class is its ability to stabilize a wide spectrum of oxidation states in coordinated metal ions, a property directly linked to the electronic structure of the ligand itself. researchgate.netsysrevpharm.orgnih.gov
Dithiocarbamate ligands are well-documented for their capacity to form stable complexes with transition metals in numerous oxidation states. researchgate.netnih.gov This is largely attributed to the electronic flexibility of the ligand, which can be described by two main resonance forms: a dithiocarbamate form and a thioureide form. researchgate.netnih.govnih.gov The thioureide resonance structure involves the delocalization of the nitrogen atom's lone pair of electrons across the C-N bond and onto the sulfur atoms. researchgate.netmdpi.com This delocalization increases the electron-donating ability of the sulfur atoms, making the ligand a soft base capable of stabilizing soft metal centers.
This electronic pliability allows dithiocarbamates to stabilize not only common oxidation states but also unusually high ones, such as Fe(IV), Co(IV), Ni(III), and Cu(III). wikipedia.org This stabilizing effect makes the resulting complexes electrochemically rich. researchgate.netnih.gov Research on bis(carboxymethyl)dithiocarbamate specifically has demonstrated its strong complexing ability, with stability constants calculated for several divalent metal ions. nih.gov
| Metal Ion | log β₂ |
|---|---|
| Copper(II) | 21.46 |
| Lead(II) | 15.45 |
| Cadmium(II) | 11.24 |
| Nickel(II) | 7.93 |
The electronic configuration of the central metal ion (specifically, the number of d-electrons) has a profound effect on the preferred coordination geometry and magnetic properties of its dithiocarbamate complexes.
For metal ions with a d⁶ configuration, such as Co(III), Rh(III), and Ir(III), dithiocarbamate ligands typically form highly stable, six-coordinate octahedral complexes. eurjchem.com These low-spin d⁶ complexes are kinetically inert and their structures are well-defined.
In contrast, for a metal ion with a d⁸ configuration, such as Au(III), the situation is different. Due to the high oxidation state and the character of the heavy metal, the dithiocarbamate ligand imposes a strong ligand field. An ideal octahedral geometry would be unstable as it would force two electrons into high-energy e_g orbitals. Consequently, the complex undergoes tetragonal distortion to achieve a more stable square planar geometry, resulting in a diamagnetic, low-spin complex. sysrevpharm.org Similarly, Ni(II), another d⁸ ion, commonly forms square planar complexes with dithiocarbamate ligands. researchgate.net
Structural Dynamics and Geometrical Preferences in Complexes
The geometry of a metal-dithiocarbamate complex is primarily determined by the electronic preferences of the central metal ion and the stoichiometry of the complex. encyclopedia.pub These ligands are sterically non-demanding, allowing for a range of coordination numbers and structures, from simple monomers to complex polymers. researchgate.netresearchgate.net
Common coordination geometries include:
Octahedral : Often seen with metal ions that prefer a coordination number of six, such as Co(II/III), Ru(III), and Ir(III). researchgate.neteurjchem.commdpi.com These complexes typically have the formula [M(DTC)₃] or [M(DTC)₂(L)₂], where L is another ligand.
Square Planar : This geometry is characteristic of d⁸ metal ions like Ni(II), Pd(II), and Cu(II). encyclopedia.pubresearchgate.netresearchgate.net
Tetrahedral : Typically formed with d¹⁰ ions like Zn(II) or other metals such as Co(II) and Fe(II) under certain conditions. researchgate.net
The structural diversity extends beyond simple monomeric units. Dimerization can occur, as seen in zinc bis(dimethyldithiocarbamate), where two zinc centers are bridged, leading to five-coordinate metal centers. wikipedia.org Furthermore, the use of bifunctional dithiocarbamate ligands, such as those derived from ethylenediamine, can lead to the formation of polymeric chains or sheets. mdpi.comgoogle.com
| Metal Ion | Typical Geometry | Example Formulation | Reference |
|---|---|---|---|
| Co(II) | Tetrahedral / Octahedral | [Co(L)₂] / [Co(L)₂(H₂O)₂] | researchgate.netresearchgate.net |
| Co(III) | Octahedral | [Co(L)₃] | eurjchem.com |
| Ni(II) | Square Planar | [Ni(L)₂] | sysrevpharm.orgresearchgate.net |
| Cu(II) | Square Planar | [Cu(L)₂] | sysrevpharm.orgresearchgate.net |
| Zn(II) | Tetrahedral / Dimeric | [Zn(L)₂] | wikipedia.orgresearchgate.net |
| Pd(II) | Square Planar | [Pd(L)₂] | researchgate.net |
| Au(III) | Distorted Square Planar | [Au(L)₂]⁺ | sysrevpharm.org |
| Ru(III) | Octahedral | [Ru(L)₃] | mdpi.com |
| Ir(III) | Octahedral | [Ir(L)₂(L')₂]⁺ | mdpi.com |
Formation of Tetrahedral, Square Planar, and Octahedral Geometries
Dithiocarbamate ligands are highly adaptable and can form complexes with various geometries, primarily determined by the electronic configuration and coordination preferences of the central metal ion. nih.gov The resulting complexes can adopt tetracoordinated structures, such as tetrahedral or square planar, as well as hexa-coordinated octahedral geometries. researchgate.netresearchgate.net
Tetrahedral Geometry: This geometry is common for metal ions like Zn(II) and Cd(II). For instance, zinc complexes with dithiocarbamate ligands often exhibit a dinuclear structure where the zinc ion is in a distorted tetrahedral environment.
Square Planar Geometry: Metal ions with a d8 electronic configuration, such as Ni(II), Pd(II), Pt(II), and Au(III), typically form square planar complexes with dithiocarbamate ligands. mdpi.comcdnsciencepub.comacs.orgresearchgate.net Copper(II) also frequently adopts a square planar or a distorted square pyramidal geometry. cdnsciencepub.commdpi.com In these complexes, the dithiocarbamate ligand functions as a bidentate chelator, binding through its two sulfur atoms. mdpi.com The bite angle of the chelating ligand imposes a distortion from a perfect square geometry, with S-M-S angles often around 75°. cdnsciencepub.com
Octahedral Geometry: This geometry is characteristic of metal ions such as Co(II), Fe(III), Cr(III), and Ru(III). knowpia.comsysrevpharm.orgasianpubs.org In these cases, three dithiocarbamate ligands coordinate to a single metal center, or other ligands occupy the remaining coordination sites to achieve a hexa-coordinated state. mdpi.comnih.gov For example, cobalt(II) and nickel(II) can form octahedral complexes with the general formula [M(L)2(H2O)2]. researchgate.net
Table 1: Common Geometries of Metal-Dithiocarbamate Complexes
| Geometry | Typical Metal Ions | Example Complex Formula |
| Tetrahedral | Zn(II), Cd(II) | [Zn(R₂dtc)₂]₂ |
| Square Planar | Ni(II), Pd(II), Pt(II), Cu(II), Au(III) | [Ni(R₂dtc)₂], [Cu(R₂dtc)₂] |
| Octahedral | Co(II), Fe(III), Cr(III), Ru(III) | [Co(R₂dtc)₃], [Fe(R₂dtc)₃] |
Influence of Ligand Substituents on Coordination Environment and Distortions
The substituents on the nitrogen atom of the dithiocarbamate ligand play a crucial role in fine-tuning the electronic and steric properties of the resulting metal complexes. nih.govresearchgate.net These modifications can influence the stability, solubility, and even the coordination geometry of the complex. nih.gov
The polarity of the nitrogen substituents, for example, affects the lipophilicity of the metal complexes they form. nih.gov Electron-withdrawing groups, such as cyano moieties on aromatic rings attached to the ligand, can reduce the stability of the complex by delocalizing electron density away from the metal center. mdpi.com Conversely, electron-donating groups on the nitrogen atom enhance the electron density on the sulfur atoms, strengthening the metal-sulfur bonds. This is due to the delocalization of the nitrogen lone pair onto the sulfur atoms, a phenomenon described by the thioureide resonance form. nih.gov
In the case of bis(carboxymethyl)ethylene dithiocarbamate, the carboxymethyl groups (-CH₂COOH) introduce several key features. The carboxylic acid groups are polar and can participate in hydrogen bonding, potentially influencing the crystal packing and solubility of the complexes. Furthermore, these groups can act as additional coordination sites, potentially leading to the formation of polynuclear or polymeric structures where the carboxylate oxygen atoms bind to adjacent metal centers.
Ligand Redistribution and Exchange Phenomena in Solution
In solution, metal dithiocarbamate complexes can undergo ligand redistribution and exchange reactions. Electron Paramagnetic Resonance (EPR) spectroscopy studies have shown that bis(dithiocarbamato)copper(II) complexes can react with copper(II) salts (like CuCl₂, Cu(NO₃)₂, or Cu(ClO₄)₂) in solution. nih.gov This reaction leads to a ligand exchange equilibrium, forming mixed-ligand complexes of the type [Cu(dtc)X], where X is the anion from the salt. nih.gov The equilibrium constant for this redistribution reaction can be determined, providing insight into the stability of the mixed-ligand species. nih.gov Such phenomena are critical for understanding the behavior of these complexes in solution and their potential interactions in biological or environmental systems.
Chelation Mechanisms with Diverse Metal Ions
Dithiocarbamates are renowned for their potent chelating ability, forming stable complexes with a vast range of metal ions. nih.govnih.gov This strong binding affinity is a key reason for their widespread use in applications ranging from heavy metal remediation to materials science. nih.govtandfonline.com
The primary chelation mechanism involves the coordination of the two sulfur atoms of the dithiocarbamate group to a metal ion, forming a stable four-membered chelate ring. baselius.ac.in This bidentate coordination is the most common binding mode. tandfonline.comnih.gov However, dithiocarbamates can also act as monodentate ligands, binding through only one sulfur atom, or as bridging ligands that link two different metal centers. tandfonline.comresearchgate.net The stability of the resulting complexes is attributed to the soft nature of the sulfur donor atoms, which, according to Hard and Soft Acids and Bases (HSAB) theory, form strong bonds with soft or borderline metal ions like Cu(II), Cd(II), Pb(II), and Ag(I). tandfonline.com The formation of insoluble and colored complexes in water makes them excellent ligands for the removal of heavy metals from aqueous solutions. tandfonline.com
Role of Sulfur and Nitrogen Donor Atoms in Selective Binding
The selective binding of dithiocarbamates to specific metal ions is governed by the electronic properties of the sulfur and nitrogen donor atoms. tandfonline.com
Sulfur Donor Atoms: The two sulfur atoms are the primary binding sites, acting as soft Lewis bases. tandfonline.com This makes them highly effective at coordinating with soft Lewis acid metal ions, such as Pb²⁺, Cu²⁺, Ag¹⁺, and Cd²⁺. tandfonline.com The interaction with hard metal ions like Cr³⁺, Mn²⁺, and Fe³⁺ is significantly weaker. tandfonline.com This selectivity based on the HSAB principle is a cornerstone of their application in selective metal extraction and sensing.
The combination of soft sulfur donors and the electronically tunable nitrogen substituent allows for high affinity and selectivity in metal binding. tandfonline.comnih.gov
Ligand-to-Metal Stoichiometry in Complex Formation
The stoichiometry of dithiocarbamate metal complexes is primarily dependent on the oxidation state and preferred coordination number of the central metal ion. Homoleptic complexes, where the metal is coordinated only to dithiocarbamate ligands, are very common. nih.gov
Common stoichiometries include:
1:2 (Metal:Ligand): This is typical for divalent metal ions (M²⁺) forming neutral complexes with the general formula M(R₂dtc)₂. Examples include complexes of Ni(II), Cu(II), Zn(II), and Pd(II). researchgate.netasianpubs.org These complexes often adopt square planar or tetrahedral geometries.
1:3 (Metal:Ligand): This stoichiometry is found with trivalent metal ions (M³⁺), resulting in neutral complexes of the formula M(R₂dtc)₃. asianpubs.org Metal ions like Fe(III), Co(III), and Cr(III) commonly form such complexes, which are typically octahedral. knowpia.comasianpubs.org
For a ligand like this compound, which contains two dithiocarbamate functional groups, the stoichiometry is more complex. It can chelate a single metal ion using both dithiocarbamate ends, potentially leading to a 1:1 metal-to-ligand ratio in a macrocyclic-like structure. More commonly, it acts as a bridging ligand, where each dithiocarbamate group binds to a different metal center, leading to the formation of coordination polymers with a repeating 1:1 stoichiometry. researchgate.net
Development of Polymeric and Polynuclear Dithiocarbamate Metal Complexes
While simple dithiocarbamates typically form monomeric complexes, polyfunctional dithiocarbamates like this compound are excellent candidates for building larger, more complex structures. nih.govnih.gov These ligands can bridge multiple metal centers, leading to the formation of polymeric or polynuclear complexes. nih.govnih.gov
In these structures, the ligand connects two or more metal ions, creating extended one-, two-, or three-dimensional networks. For example, trinuclear complexes of the type Sn(tch)₂{M₂(dtc)₄} have been synthesized where dithiocarbamate ligands are part of a larger polynuclear assembly. nih.gov The formation of such polymeric structures can be driven by the coordination of the primary dithiocarbamate groups or through secondary interactions involving other functional groups on the ligand, such as the carboxylate groups in this compound. These polymeric materials are of interest for their potential applications in materials science, including as precursors for metal sulfide (B99878) nanoparticles. nih.gov
Investigations into Macrocyclic and Dinuclear Systems
The structure of bis(dithiocarbamate) ligands, such as this compound, makes them ideal candidates for the synthesis of macrocyclic and dinuclear metal complexes. The two dithiocarbamate moieties can coordinate to two different metal centers, leading to the formation of a binuclear complex. When these binuclear units are linked, they can form larger macrocyclic structures.
Research into analogous bis(dithiocarbamate) systems has demonstrated the formation of such complex architectures. For instance, the reaction of bis-secondary amines with carbon disulfide and a base yields the corresponding bis(dithiocarbamate) salt, which can then be reacted with metal ions to form binuclear macrocyclic complexes. scispace.comimedpub.com Studies on other bis(dithiocarbamate) ligands have shown that reaction with diorganotin dichlorides in a 1:1 stoichiometric ratio can produce dinuclear 24- and 26-membered macrocyclic species. nih.gov These macrocycles are formed by the self-assembly of two bis(dithiocarbamate) ligands and two metal centers. nih.gov
The geometry around the metal centers in these dinuclear macrocyclic complexes can vary. For example, with metals like Mn(II) and Co(II), tetrahedral geometries have been observed, while Cu(II) can adopt a square planar geometry within the macrocycle. imedpub.com In the case of diorganotin complexes, the coordination geometry can range from skewed-trapezoidal-bipyramidal to distorted octahedral, depending on the substituents on the tin atom and the conformation of the bridging ligand. nih.gov
A comparative study on linear versus macrocyclic dithiocarbamate architectures highlighted that the preorganized structure of a macrocycle can lead to different binding properties compared to its linear counterpart. rsc.org This suggests that the macrocyclic complexes of this compound could exhibit unique host-guest chemistry and recognition properties.
| Ligand Type | Metal Ion(s) | Resulting Structure | Key Findings | Reference |
|---|---|---|---|---|
| Bis(dithiocarbamate) from bis-secondary amine | Mn(II), Co(II), Cu(II) | Binuclear Macrocyclic Complexes | Formation of tetrahedral (Mn, Co) and square planar (Cu) geometries around the metal centers. | imedpub.com |
| Bis(dithiocarbamate) from bis-secondary amine | Co(II), Zn(II), Cd(II) | Binuclear Macrocyclic Complexes | Characterized by various spectroscopic and analytical techniques, confirming the binuclear macrocyclic structure. | scispace.com |
| N,N'-disubstituted bis(dithiocarbamate) | Diorganotin(IV) | 24- and 26-membered Dinuclear Macrocycles | Demonstrated skewed-trapezoidal-bipyramidal or distorted octahedral coordination geometries depending on the tin substituents. | nih.gov |
Impact of Polymeric Structure on Complexation Behavior
Many ethylene bis(dithiocarbamate) compounds, particularly those used as fungicides like Maneb (B1676018) (a manganese complex) and Mancozeb (a mixed manganese and zinc complex), are known to have polymeric structures. nih.govnih.gov These polymeric materials have low solubility in water and most organic solvents. nih.gov The polymeric nature arises from the bridging of metal centers by the bis(dithiocarbamate) ligands, creating extended networks.
The complexation behavior of this compound is expected to be significantly influenced by its potential to form polymeric structures. The carboxyl groups in its structure introduce additional coordination sites, which could lead to more complex and varied polymeric frameworks compared to simpler ethylene bis(dithiocarbamates).
The formation of such polymeric complexes would likely result in materials with distinct physical and chemical properties. For instance, the solubility and reactivity of the complex would be dictated by the strength and connectivity of the polymeric network. The presence of multiple metal centers in close proximity within a polymeric chain or network can also lead to interesting magnetic and electronic properties arising from metal-metal interactions.
| Complex Type | Key Structural Feature | Impact on Properties | Reference |
|---|---|---|---|
| Maneb (Manganese Ethylene Bis(dithiocarbamate)) | Polymeric chain structure | Low solubility in water and organic solvents. | nih.gov |
| Mancozeb (Manganese/Zinc Ethylene Bis(dithiocarbamate)) | Polymeric network | Used as a broad-spectrum fungicide due to its stability and sustained release of active components. | nih.govnih.gov |
Advanced Characterization Methodologies for Bis Carboxymethyl Ethylene Dithiocarbamate Systems
Spectroscopic Interrogation for Structural and Electronic Insights
Spectroscopy is a cornerstone in the study of dithiocarbamate (B8719985) systems, offering non-destructive analysis of molecular structure, bonding, and electronic transitions.
Infrared (IR) spectroscopy is a powerful tool for elucidating the coordination modes of dithiocarbamate ligands. The positions of key vibrational bands, particularly the thioureide ν(C-N) and the ν(CS₂) bands, are highly sensitive to the electronic environment and coordination behavior.
The thioureide ν(C-N) bond, located in the 1450-1550 cm⁻¹ region, possesses a partial double bond character. The frequency of this vibration provides insight into the electronic structure of the dithiocarbamate moiety. Upon chelation to a metal center, the increased double bond character typically causes a shift of this band to a higher frequency.
The ν(CS₂) vibration is also diagnostic. A single, sharp band in the 950-1050 cm⁻¹ region is indicative of a bidentate coordination mode, where both sulfur atoms are bonded symmetrically to the metal center. If the dithiocarbamate ligand binds in a monodentate fashion, this symmetry is broken, resulting in a splitting of this band into a doublet.
Furthermore, the formation of a metal-ligand bond is directly evidenced by the appearance of new bands in the far-IR region, typically between 300 and 450 cm⁻¹. These bands are assigned to the metal-sulfur, ν(M-S), stretching vibrations, confirming the coordination of the dithiocarbamate's sulfur atoms to the metal ion.
Table 1: Key IR Vibrational Frequencies for Dithiocarbamate Systems
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |
|---|---|---|
| ν(C-N) (Thioureide) | 1450 - 1550 | Indicates the C-N bond order; shifts upon complexation. |
| ν(CS₂) (Asymmetric) | 950 - 1050 | A single band suggests symmetric bidentate coordination; a split band suggests monodentate coordination. |
| ν(M-S) | 300 - 450 | Confirms the formation of a coordinate bond between the metal and sulfur atoms. |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of diamagnetic dithiocarbamate complexes in solution.
¹H NMR: In the proton NMR spectrum of bis(carboxymethyl)ethylene dithiocarbamate, distinct signals are expected for the different proton environments. The protons of the ethylene (B1197577) bridge (-N-CH₂-CH₂-N-) would appear as a multiplet, while the protons of the carboxymethyl groups (-CH₂-COOH) would resonate as a singlet. The acidic proton of the carboxyl group (-COOH) would also be observable, though its position can be highly dependent on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum provides complementary information. Key resonances include those for the carboxyl carbon (-COOH), the methylene (B1212753) carbons of the carboxymethyl groups (-CH₂-COOH), the ethylene bridge carbons (-CH₂-CH₂-), and the dithiocarbamate carbon (-NCS₂). The chemical shift of the -NCS₂ carbon is particularly informative about the coordination state of the ligand.
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the dithiocarbamate ligand and its metal complexes. researchgate.net The electronic spectrum of the free ligand is typically characterized by intense absorption bands in the UV region, which are assigned to intra-ligand π→π* and n→π* transitions originating from the N-C=S and S=C-S chromophoric groups. bath.ac.uk
Upon formation of a metal complex, new absorption bands often appear, or existing bands may shift. researchgate.net These changes are indicative of coordination. For transition metal complexes, two main types of new bands can be observed:
Charge-Transfer (CT) Bands: These are often very intense and can occur in both the UV and visible regions. They arise from the transfer of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice-versa (Metal-to-Ligand Charge Transfer, MLCT).
d-d Transitions: For complexes with d-block metals containing d-electrons, weak absorptions can appear in the visible region. These correspond to the excitation of an electron from one d-orbital to another. The energy and number of these transitions provide information about the coordination geometry and the crystal field splitting of the metal ion. researchgate.net
Table 2: Typical Electronic Transitions in Dithiocarbamate Complexes
| Transition Type | Typical Wavelength Region | Description |
|---|---|---|
| π→π * | UV Region (<300 nm) | Intra-ligand transition within the dithiocarbamate moiety. |
| n→π * | UV Region (~300-350 nm) | Intra-ligand transition involving non-bonding electrons on sulfur. |
| Charge Transfer (CT) | UV-Visible Region | Electron transfer between ligand and metal orbitals; indicates complex formation. |
| d-d Transitions | Visible Region | Electronic transitions between metal d-orbitals; provides geometric and electronic structure information. |
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized technique applicable only to species with unpaired electrons. wikipedia.org It is exceptionally useful for studying metal complexes of this compound formed with paramagnetic metal ions, such as Cu(II), Mn(II), or VO(II). researchgate.netnih.gov The technique provides detailed information about the electronic structure and the immediate coordination sphere of the metal center. wikipedia.orgnih.gov
The EPR spectrum of a paramagnetic dithiocarbamate complex is characterized by its g-values and hyperfine coupling constants. researchgate.net The g-values are analogous to the chemical shift in NMR and provide information about the electronic environment of the unpaired electron. Anisotropy in the g-value (i.e., different values along different molecular axes) can distinguish between, for example, axial and rhombic symmetries in the metal's coordination geometry.
Hyperfine coupling, which arises from the interaction of the electron spin with the nuclear spin of the metal and donor atoms (like ¹⁴N), results in the splitting of EPR lines. The magnitude of this coupling provides insight into the covalency of the metal-ligand bond and the nature of the orbital containing the unpaired electron. researchgate.net Studies on analogous polymeric copper(II) bis(dithiocarbamate) complexes have used EPR to characterize the axially symmetric orbital of the unpaired electron and to probe intermolecular magnetic coupling. researchgate.net
Mass spectrometry (MS) is a vital tool for confirming the molecular weight of synthesized compounds and for obtaining structural information through the analysis of fragmentation patterns. Due to the often polymeric and non-volatile nature of metal-dithiocarbamate complexes, specialized techniques are frequently required.
Methods like liquid chromatography coupled with mass spectrometry (LC-MS) are often employed. researchgate.net For ethylenebisdithiocarbamates (EBDCs), analysis can involve derivatization to increase volatility and thermal stability. researchgate.net For instance, the ligand can be S-alkylated with methyl iodide to form a more stable methyl ester derivative, which is then amenable to analysis. researchgate.net
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for dithiocarbamates include the loss of small neutral molecules or radicals. Analysis of these fragments helps to piece together the structure of the parent ion and confirm the integrity of the this compound framework. The technique is also highly sensitive for detecting degradation products, such as ethylenethiourea (B1671646) (ETU). rsc.org
X-ray Diffraction (XRD) for Single Crystal and Molecular Structures
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional molecular structure of a compound in the solid state. mdpi.com When suitable single crystals of a this compound metal complex can be grown, XRD analysis provides unambiguous information on:
Bond Lengths and Angles: Precise measurement of all interatomic distances and angles, confirming the coordination mode (e.g., symmetric bidentate chelation) of the dithiocarbamate ligand.
Coordination Geometry: The exact arrangement of the sulfur atoms around the central metal ion (e.g., square planar, tetrahedral, octahedral).
Molecular Conformation: The spatial arrangement of the entire complex, including the ethylene bridge and carboxymethyl groups.
Supramolecular Structure: How individual complex molecules pack together in the crystal lattice, revealing intermolecular interactions like hydrogen bonding (e.g., involving the carboxylic acid groups). mdpi.com
The data obtained from XRD is crucial for validating structures proposed by spectroscopic methods and provides a fundamental basis for understanding the chemical and physical properties of the material.
Electrochemical Approaches for Redox Characterization
Electrochemical methods, principally cyclic voltammetry (CV), are indispensable for probing the redox behavior of dithiocarbamate systems. These techniques provide detailed insights into the electron transfer processes, formal potentials, and stability of different oxidation states of the central metal ion in a complex. nih.govresearchgate.net
Research on various dithiocarbamate complexes reveals a rich and often complex redox chemistry. For instance, nickel dithiocarbamate complexes exhibit a unique redox cycle. auburn.eduauburn.edu Cyclic voltammetry studies show that the oxidation from Ni(II) to Ni(IV) proceeds as a two-electron (2e⁻) transfer, while the subsequent reduction back to Ni(II) occurs in two distinct one-electron (1e⁻) steps, passing through a Ni(III) intermediate. auburn.eduauburn.edu This behavior is attributed to structural changes between the four-coordinate Ni(II) species and the six-coordinate Ni(IV) species. auburn.eduauburn.edu The electrochemical environment can be tuned; for example, the addition of Lewis acids like Zn(II) has been shown to consolidate the two 1e⁻ reduction peaks into a single 2e⁻ process. auburn.edu
The general redox properties of dithiocarbamate complexes are studied by applying a varying potential and measuring the resulting current. peacta.org A typical cyclic voltammogram for a dithiocarbamate complex will display anodic (oxidation) and cathodic (reduction) peaks. The potential values of these peaks provide information about the formal redox potentials of the metal center. nih.gov For many transition metal dithiocarbamate complexes, quasi-reversible, one-electron oxidation processes corresponding to the M(II)/M(III) or M(III)/M(IV) couple are observed.
Table 1: Representative Electrochemical Data for Dithiocarbamate Complexes This table illustrates typical data obtained from cyclic voltammetry studies on various dithiocarbamate complexes, showcasing their redox potentials.
| Complex/System | Redox Process | Potential (V vs. reference) | Method |
| Nickel Dithiocarbamate | Ni(II) → Ni(IV) | Not specified | Cyclic Voltammetry |
| Nickel Dithiocarbamate | Ni(IV) → Ni(III) | Not specified | Cyclic Voltammetry |
| Nickel Dithiocarbamate | Ni(III) → Ni(II) | Not specified | Cyclic Voltammetry |
| [MoH₂(NCNH₂)₂(dppe)₂]²⁺ | Mo(IV) → Mo(V) | +1.10 (Epa) | Cyclic Voltammetry |
| [MoH₂(NCNH₂)₂(dppe)₂]²⁺ | Reduction Wave 1 | -0.68 (Epc) | Cyclic Voltammetry |
| [MoH₂(NCNH₂)₂(dppe)₂]²⁺ | Reduction Wave 2 | -0.85 (Epc) | Cyclic Voltammetry |
Data sourced from studies on general dithiocarbamate complexes to illustrate the methodology. auburn.edupeacta.org
Thermal Analysis Techniques for Decomposition Pathways and Stability
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), are critical for evaluating the thermal stability and decomposition pathways of this compound and its metal complexes. nih.govnih.gov These methods provide vital information about melting points, decomposition temperatures, and the nature of the final residue. nih.gov
TGA measures the change in mass of a sample as a function of temperature, revealing the stages of decomposition. DTA/DSC measures the difference in temperature between a sample and a reference, identifying exothermic or endothermic transitions like melting or decomposition. nih.gov
Table 2: Thermal Decomposition Data for Representative Metal Dithiocarbamate Complexes This table summarizes findings from TGA/DTA studies on dithiocarbamate complexes, indicating decomposition stages and final products.
| Complex | Technique | Decomposition Stages | Final Residue |
| Zn(II) complexes | TGA/DSC | Multiple steps | Metal Oxide |
| Cd(II) complexes | TGA/DTA | Multiple steps | Metal Oxide |
| Cu(II) complex | TGA/DTA | Multiple steps | Copper(II) Oxide (CuO) |
| Co(II) complex | TGA/DTA | Multiple steps | Cobalt Metal (Co) |
| Hg(II) complexes | TGA/DSC | Single major step | Volatile products |
Data generalized from studies on various N-substituted dithiocarbamate complexes to illustrate the analytical approach. nih.govresearchgate.net
Elemental Compositional Analysis (CHNS, Metal Content) for Purity and Stoichiometry
Elemental analysis is a fundamental characterization technique used to verify the purity and confirm the empirical formula of a newly synthesized compound like this compound and its metal complexes. jocpr.comajrconline.org This method precisely determines the weight percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the sample.
The experimental percentages obtained from the CHNS analyzer are compared against the theoretical percentages calculated from the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the successful synthesis of the target compound and its stoichiometric purity. researchgate.net
In addition to CHNS analysis, determining the metal content is crucial for characterizing metal-dithiocarbamate complexes. This can be accomplished through techniques such as Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), or by calculation from the residue of thermogravimetric analysis under controlled conditions. This confirms the correct metal-to-ligand ratio in the complex. researchgate.net For example, in the characterization of a manganese ethylene bis(dithiocarbamate) complex, elemental analysis was performed for C, H, N, and Mn content to confirm its composition. researchgate.net
Table 3: Example of Elemental Analysis Data for a Dithiocarbamate Complex (Manganese Ethylene Bis(dithiocarbamate) Dihydrate) This table provides a typical comparison between calculated and experimentally found elemental percentages to verify the stoichiometry of a synthesized complex.
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 15.94 | 15.81 |
| Hydrogen (H) | 3.34 | 3.39 |
| Nitrogen (N) | 9.40 | 9.22 |
| Manganese (Mn) | 18.2 | 18.1 |
Data sourced from a study on Manganese Ethylene Bis(dithiocarbamate) Dihydrate to illustrate the methodology. researchgate.net
Theoretical and Computational Investigations of Bis Carboxymethyl Ethylene Dithiocarbamate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the electronic makeup and predictive reactivity of dithiocarbamate (B8719985) compounds. These ab initio methods solve approximations of the Schrödinger equation to determine electron distribution, orbital energies, and other key electronic properties.
Density Functional Theory (DFT) has become a standard method for studying dithiocarbamate complexes, providing a balance between computational cost and accuracy. DFT calculations are instrumental in elucidating the nature of the interactions between the dithiocarbamate ligand and various metal centers.
Studies on a range of dithiocarbamate complexes have shown that the sulfur atoms of the ligand act as soft donors, readily forming strong covalent bonds with many transition metals. nih.govnih.gov DFT calculations on heteroleptic complexes containing dithiocarbamate and other ligands, such as benzoylacetone (B1666692) with Zn(II), Co(II), Cu(II), and Mn(II), have been used to determine their geometry, electronic properties, and thermodynamic parameters. researchgate.net These calculations reveal that metal ions coordinate with the dithiocarbamate ligand through the sulfur donor atoms. researchgate.net
Computational models can predict the charge distribution within the complex. For instance, in a tungsten-sulfide complex with dithiocarbamate ligands, a computational model identified that one equatorial sulfur atom held a higher negative charge than the others, suggesting it as a likely site for reactivity. nih.gov Furthermore, DFT studies on mercury(II) bis(dithiocarbamate) compounds have been used to investigate the influence of different alkyl substituents on the formation of intermolecular interactions, known as spodium bonds (Hg···S interactions), which affect the supramolecular structure. mdpi.com Theoretical calculations have also supported the observation that the electronic properties and stability of copper dithiocarbamate complexes are influenced by the delocalization of the odd electron over the CuS₄ moiety. mdpi.com
The stability of metal complexes derived from dithiocarbamates has been computationally explored. For a series of mixed-ligand complexes, DFT calculations revealed the order of stability to be Mn < Co < Cu > Zn. researchgate.net This is attributed to factors like spin density distributions and the relative strength of hydrogen bonds within the complexes. researchgate.net
Table 1: Selected Findings from DFT Studies on Dithiocarbamate Metal Complexes
| Metal Complex System | Computational Method | Key Finding | Reference |
|---|---|---|---|
| [M(benzoylacetone)(dithiocarbamate)] (M=Zn, Co, Cu, Mn) | DFT | Predicted geometry and stability order (Mn < Co < Cu > Zn). Metal coordination occurs via S- and O-donors. | researchgate.net |
| Hg(S₂CNR₂)₂ (R=ethyl, isobutyl, cyclohexyl) | DFT | Assessed the presence and accessibility of π-holes on Hg atoms, influencing intermolecular Hg···S spodium bonds. | mdpi.com |
| [WVIS(dtc)₃]⁺ | DFT | Calculated charge distribution, identifying the most negatively charged sulfur atom as a potential reactive site. | nih.gov |
| [Cu(S₂CNR₂)₂] | Theoretical Calculations | Supported the delocalization of the unpaired electron over the entire CuS₄ core of the complex. | mdpi.com |
The dithiocarbamate functional group (R₂NCS₂⁻) is characterized by significant electron delocalization, which can be described by several resonance structures. wikipedia.org The two principal mesomeric forms are the dithiocarbamate form and the thioureide form. nih.govresearchgate.net The thioureide form involves a double bond between the nitrogen and carbon atoms (C=N⁺) and negative charges on the sulfur atoms. wikipedia.org
The C-N bond within the dithiocarbamate moiety consequently has a partial double bond character, which leads to a higher rotational barrier around this bond. wikipedia.org The electronic structure, particularly the degree of delocalization, can be tuned by the substituents (R groups) attached to the nitrogen atom, which in turn influences the properties of the resulting metal complexes. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations provide insight into static electronic structures, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the investigation of conformational changes, solvent effects, and interactions with other molecules.
Currently, there is limited specific information in the published literature regarding MD simulations performed on Bis(carboxymethyl)ethylene dithiocarbamate or its parent compound, ethylene (B1197577) bis-dithiocarbamate (EBDC). Such studies would be highly valuable for understanding how these molecules behave in a dynamic aqueous or biological environment. For instance, MD simulations could predict how the carboxymethyl groups interact with solvent molecules or specific residues in a protein's active site, providing a more complete picture of its potential interactions and transport properties. This remains an important area for future computational research.
Prediction and Verification of Coordination Geometries and Stability
Computational methods are widely used to predict the three-dimensional structures of dithiocarbamate complexes. nih.govresearchgate.net These calculations can accurately forecast coordination numbers, bond lengths, and bond angles, which can then be verified against experimental data, primarily from single-crystal X-ray diffraction.
Dithiocarbamate ligands are versatile and can adopt several coordination modes, including monodentate, bidentate, and bridging. nih.govresearchgate.net DFT calculations can help determine the most stable coordination geometry for a given metal ion and ligand set. For instance, theoretical calculations support the finding that many copper(II) bis(dithiocarbamate) complexes adopt a square planar geometry, although significant deviations can occur, suggesting soft, flexible Cu-S interactions. mdpi.com In other cases, such as with certain Zn(II) complexes, a tetrahedral geometry is predicted. researchgate.net
The stability of these complexes is also a key area of computational investigation. Calculations can determine thermodynamic parameters that indicate the relative stability of different metal complexes. researchgate.net For example, a DFT study on a series of heteroleptic dithiocarbamate complexes found the order of stability to be Mn < Co < Cu > Zn, providing a theoretical basis for their observed properties. researchgate.net
Mechanistic Studies of Chemical Reactions and Ligand Transformations
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the formation, decomposition, and transformation of dithiocarbamate ligands and their complexes. rsc.org Theoretical studies can map potential energy surfaces, identify transition states, and calculate reaction barriers, providing a detailed step-by-step view of a reaction pathway.
For instance, mechanistic studies on the reaction of certain N-benzylpiperidines with carbon disulfide to form dithiocarbamates have presented evidence, supported by theoretical considerations, for the involvement of a p-quinone methide intermediate. rsc.org In another study, computational modeling was used to understand the decomposition of a tungsten-dithiocarbamate complex. nih.gov The calculations supported a mechanism involving S-atom abstraction from the dithiocarbamate ligand itself, leading to the formation of new sulfur-containing products. nih.gov
These studies are crucial for understanding the stability and reactivity of dithiocarbamates in various applications. They can explain why certain reactions proceed, predict potential byproducts, and guide the design of new synthetic routes or more stable compounds. nih.govrsc.org For example, understanding the redox chemistry of dithiocarbamate ligands when bound to high-valent metals is critical for designing stable catalysts that can mimic the function of enzymes like formate (B1220265) dehydrogenase. nih.gov
Advanced Applications of Bis Carboxymethyl Ethylene Dithiocarbamate in Materials Science and Environmental Technologies
Environmental Remediation and Heavy Metal Management
The escalating issue of heavy metal contamination in water sources necessitates effective and selective removal methods. nih.gov Dithiocarbamates are recognized as powerful chelating agents for heavy metals, forming stable, often insoluble complexes that facilitate their removal from aqueous solutions. nih.govresearchgate.net The design of bis(carboxymethyl)ethylene dithiocarbamate (B8719985) leverages this inherent capability while enhancing its applicability in environmental contexts.
Bis(carboxymethyl)ethylene dithiocarbamate acts as a potent chelating agent, capable of binding with a variety of heavy metal ions. The two dithiocarbamate groups can form strong, stable, five-membered rings with metal ions, a characteristic feature of dithiocarbamate ligands. nih.govresearchgate.net The presence of two sulfur donor atoms allows for the formation of these stable chelate structures with metals. nih.gov This strong complexing ability is the basis for its use in precipitating and removing toxic metals from contaminated water. researchgate.netgoogle.com
Early research into the complexing ability of ammonium (B1175870) bis(carboxymethyl)dithiocarbamate demonstrated its effectiveness in forming stable complexes with several divalent heavy metal ions. A 1967 study investigated the stability of these complexes through extraction methods, providing quantitative data on their strength. nih.gov The stability constants (β₂) for the complexes were determined, highlighting a strong affinity for copper, followed by lead, cadmium, and nickel. nih.gov This indicates that the ligand can effectively sequester these metals from a solution.
Table 1: Stability Constants (log β₂) of Metal Complexes with Bis(carboxymethyl)dithiocarbamate
| Metal Ion | log β₂ |
|---|---|
| Copper (Cu²⁺) | 21.46 |
| Lead (Pb²⁺) | 15.45 |
| Cadmium (Cd²⁺) | 11.24 |
| Nickel (Ni²⁺) | 7.93 |
Source: Data compiled from Talanta, 1967. nih.gov
The selective binding capability of dithiocarbamates makes them valuable for the pre-concentration of trace metals, a crucial step for their accurate determination. nih.gov The differing stability constants of metal complexes, as shown in the table above, suggest that this compound can exhibit selectivity in metal binding. nih.gov For instance, its exceptionally high affinity for copper could be exploited for the selective removal or recovery of copper ions from a solution containing a mixture of metals. nih.gov
In practice, dithiocarbamate-based ligands are used to concentrate trace metals from large volumes of water, making them easier to measure with analytical techniques like flame atomic absorption spectrophotometry (FAAS). nih.gov The study on bis(carboxymethyl)dithiocarbamate investigated its effect on the extraction of metal dithizonates, a common method for metal analysis. nih.gov The results showed that the presence of the dithiocarbamate masked the extraction of copper, lead, cadmium, and nickel, confirming its strong complexation in the aqueous phase, a principle that can be applied to selective separation and pre-concentration. nih.gov
The efficiency of heavy metal removal by dithiocarbamate-based materials is often studied through adsorption experiments. These studies typically evaluate factors like pH, contact time, and initial metal concentration. For dithiocarbamate-modified adsorbents, the removal of heavy metals is often rapid due to the high affinity of the chelating groups. nih.gov
While specific adsorption performance studies for this compound are not widely detailed in recent literature, research on analogous dithiocarbamate-modified materials provides insight. For example, dithiocarbamate-modified starches have shown high adsorption performance for heavy metal ions like Cu(II), Ni(II), and Pb(II). nih.gov The adsorption mechanism is confirmed to be chelation between the dithiocarbamate groups and the metal ions. nih.gov The adsorption kinetics for such materials often fit a pseudo-second-order model, and the Langmuir isotherm model can describe the monolayer adsorption of metals onto the surface. nih.gov It is expected that a material functionalized with this compound would exhibit similar high efficiency due to its powerful chelating nature.
The design of specialized ligands is a key strategy for improving heavy metal removal from wastewater. The ideal ligand should be low-cost, non-toxic, and highly selective for target metals. The synthesis of this compound from ethylenediamine, carbon disulfide, and a carboxyl-containing precursor represents a deliberate design choice. The inclusion of the carboxymethyl groups (-CH₂COOH) is intended to enhance water solubility and provide additional coordination sites, potentially increasing the stability and removal efficiency of the resulting metal complexes. google.comnih.gov This bifunctional design, combining "soft" sulfur donors with "hard" oxygen donors, can influence the coordination chemistry and selectivity towards different metal ions. researchgate.net
Single-Source Precursors (SSP) for Metal Sulfide (B99878) Nanomaterial Synthesis
Metal sulfide nanoparticles are advanced materials with applications in catalysis, electronics, and energy storage. researchgate.netsemanticscholar.org The single-source precursor (SSP) method is an effective strategy for synthesizing these nanoparticles, where a single, well-defined molecule contains both the metal and sulfur required for the final material. nih.govresearchgate.net This approach offers excellent control over the stoichiometry and can lead to the formation of pure, crystalline nanoparticles. researchgate.net
Metal dithiocarbamate complexes are widely used as SSPs for the synthesis of metal sulfide nanocrystals. researchgate.netresearchgate.net The process involves the thermal decomposition (thermolysis) of the metal-dithiocarbamate complex in a high-boiling point solvent. nih.govucl.ac.uk Upon heating, the C-S bonds within the ligand break, leading to the formation of the corresponding metal sulfide and volatile organic byproducts. nih.govresearchgate.net
The thermal stability of the dithiocarbamate complex is a critical factor, and it depends on the specific metal ion and the organic groups attached to the nitrogen atom. researchgate.net Studies on various metal dithiocarbamate complexes show that they decompose at relatively low temperatures to form metal sulfides. researchgate.netresearchgate.net For instance, the thermolysis of some copper dithiocarbamate complexes yields CuS at around 300°C. researchgate.net The morphology and crystalline phase of the resulting nanoparticles can be controlled by adjusting reaction parameters such as temperature, precursor concentration, and the use of capping agents. rsc.org While specific studies detailing the use of this compound complexes as SSPs are limited, their fundamental structure suggests they are suitable candidates for this application, offering a pathway to produce metal sulfide nanoparticles.
Influence of Precursor Design on Nanoparticle Morphology and Properties
Dithiocarbamate complexes are widely employed as single-source precursors (SSPs) for synthesizing metal sulfide nanoparticles. nih.govresearchgate.netacs.org The design of the dithiocarbamate precursor molecule—specifically the organic groups attached to the nitrogen atom—has a significant influence on the morphology, phase, and properties of the resulting nanoparticles. rsc.orgmdpi.com This is because the precursor's structure affects its decomposition pathway, volatility, and interaction with capping agents. nih.govresearchgate.net
Research on lead(II) bis(N-alkyl-N-phenyl dithiocarbamate) complexes demonstrated that altering the alkyl group on the dithiocarbamate ligand directly impacts the shape of the lead sulfide (PbS) nanoparticles produced. mdpi.com Using a precursor with a shorter ethyl chain resulted in spherical nanoparticles, whereas a precursor with a bulkier butyl group led to the formation of short nanorods. mdpi.com This highlights how subtle changes in the precursor's steric properties can tune the final nanoparticle morphology. mdpi.com
Similarly, studies on the decomposition of nickel bis(dithiocarbamate) complexes, [Ni(S₂CNR₂)₂], have shown that reaction conditions like temperature and precursor concentration are critical in determining the crystalline phase of the resulting nickel sulfide. rsc.org For instance, the decomposition of the iso-butyl derivative at 150 °C yields pure α-NiS, while at 280 °C, it produces pure β-NiS. rsc.org Furthermore, varying the precursor concentration at a constant temperature can lead to different phases, such as NiS₂, or mixtures of phases, and can also alter particle size. rsc.org
Table 1: Influence of Dithiocarbamate Precursor and Conditions on Nanoparticle Properties This table is interactive. You can sort and filter the data.
| Precursor Complex | Metal Sulfide | Reaction Conditions | Resulting Morphology/Phase | Particle Size | Reference(s) |
|---|---|---|---|---|---|
| [Pb(N-ethyl-N-phenyldithiocarbamate)₂phen] | PbS | Solvothermal decomposition | Spherical | - | mdpi.com |
| [Pb(N-butyl-N-phenyldithiocarbamate)₂phen] | PbS | Solvothermal decomposition | Short rods | - | mdpi.com |
| [Ni(S₂CNⁱBu₂)₂] | NiS | 150 °C in oleylamine | Pure α-NiS | - | rsc.org |
| [Ni(S₂CNⁱBu₂)₂] | NiS | 280 °C in oleylamine | Pure β-NiS | - | rsc.org |
| [Ni(S₂CNⁱBu₂)₂] | NiS/Ni₃S₄ | 180 °C, 5 mM | Pure α-NiS | ~100 nm | rsc.org |
Catalysis and Organic Transformations
Dithiocarbamate compounds and their metal complexes have emerged as effective catalysts in a variety of organic reactions, leveraging their unique electronic and coordination properties. nih.govmdpi.com
Dithiocarbamate Compounds as Catalysts in Specific Chemical Reactions
Dithiocarbamates have been successfully utilized in several catalytic applications. For example, core/shell nanostructures functionalized with magnetic dithiocarbamate have served as catalysts for the synthesis of propargylamines via A³ coupling reactions. nih.gov In other work, lanthanide dithiocarbamate complexes have been shown to act as efficient Lewis acid catalysts for the cyanosilylation of aldehydes. osti.gov
More recently, dithiocarbamate anions have been identified as a novel class of organocatalysts capable of generating radicals under photochemical conditions. unirioja.es This strategy enables reactions such as the α-alkylation of carbonyl compounds under mild conditions. unirioja.esthieme-connect.com Furthermore, stable and isolable N-dithiocarbamates can serve as precursors to amidyl radicals, which can then participate in site-specific C-H functionalization reactions, a powerful tool in complex molecule synthesis. nih.govnih.gov
Applications in Polymerization Processes
In polymer chemistry, dithiocarbamates are particularly valued as chain transfer agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. mdpi.comresearchgate.net RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. researchgate.netresearchgate.net
The effectiveness of a dithiocarbamate as a RAFT agent can be tuned by modifying the substituents on the nitrogen atom. researchgate.net Nitrogen-containing dithiocarbamates, for instance, are highly effective RAFT agents because the nitrogen atom can stabilize the cationic intermediate. mdpi.com Research has shown that dithiocarbamates are highly efficient in controlling the polymerization of monomers like 1-vinyl-1,2,4-triazole (B1205247) and methyl acrylate (B77674). researchgate.netmdpi.com The choice of the N-group on the dithiocarbamate plays a critical role; conjugated N-aryl groups can provide good control over the polymerization, whereas certain N-alkyl groups may be ineffective. researchgate.net
Table 2: Examples of Dithiocarbamates in RAFT Polymerization This table is interactive. You can sort and filter the data.
| Dithiocarbamate RAFT Agent | Monomer | Key Finding | Reference(s) |
|---|---|---|---|
| Various dithiocarbamates | 1-Vinyl-1,2,4-triazole (VT) | Proved to be the most efficient class of CTA for VT polymerization, yielding polymers with low polydispersity (1.16–1.42). | mdpi.com |
| Benzyl 1H-imidazole-l-carbodithioate | Methyl Acrylate | Polymerization shows good living characteristics. | researchgate.net |
| Benzyl 1H-pyrrole-l-carbodithioate | Methyl Acrylate | Polymerization shows good living characteristics. | researchgate.net |
| Benzyl N,N-diethyldithiocarbamate | Methyl Acrylate | Polymerization cannot be controlled; results in broad molecular weight distribution. | researchgate.net |
Development of Stationary Phases in Chromatography
The strong metal-chelating ability of the dithiocarbamate functional group makes it highly suitable for applications in separation science, particularly in the development of specialized stationary phases for chromatography. nih.gov
Ligand Exchange Chromatography for Metal Ion Separation
Ligand exchange chromatography is a powerful technique for separating metal ions. Dithiocarbamate compounds, when immobilized onto a solid support, can act as the stationary phase. nih.gov The separation mechanism relies on the differential formation of metal-dithiocarbamate complexes. Metal ions in the mobile phase that form strong complexes with the immobilized dithiocarbamate are retained longer on the column, allowing for their separation from metals that form weaker complexes. nih.govoup.comoup.com
For example, silica (B1680970) coated with dithiocarbamate has been used as a stationary phase for the separation of heavy metals, showing a particularly high uptake of mercury. nih.gov High-performance liquid chromatography (HPLC) methods have been developed to separate a wide range of metal-diethyldithiocarbamate (DDC) complexes. oup.comoup.comresearcher.life Initial studies using standard stainless steel columns found that some less stable metal complexes could undergo ligand exchange with the nickel in the column, complicating analysis. oup.comoup.com This issue was overcome by using metal-free PEEK (polyether ether ketone) columns, which enabled the successful separation of a broader array of metal ions, including Bi(III), Cd(II), Fe(II), Pb(II), and Zn(II). oup.comoup.comresearcher.life
Functionalization of Chromatographic Supports with Dithiocarbamate Moieties
The performance of a dithiocarbamate-based stationary phase depends on how the functional group is attached to the chromatographic support, which is often silica. rsc.org The classical method for preparing these materials is a two-step procedure: first, the silica is functionalized with an amine group, and second, the amine is reacted with carbon disulfide to form the dithiocarbamate. rsc.org However, this method can leave residual unreacted amine groups and the basic conditions required can potentially degrade the silica support. rsc.org
A novel, one-step approach involves the direct grafting of a siloxydithiocarbamate precursor onto the silica surface. rsc.org This direct grafting method has been shown to be more efficient, yielding dithiocarbamate-functionalized silicas that are free of residual amine groups and show less degradation of the support material. rsc.org These improved materials have demonstrated enhanced performance in applications such as the adsorption of mercury (Hg(II)) from solutions. rsc.org Supports like Sep-Pak cartridges have also been functionalized with dithiocarbamates for the determination of heavy metals at trace levels (μg/L). nih.gov
Industrial Applications (Non-Biological)
Dithiocarbamates are a versatile class of organosulfur compounds that find widespread use in several non-biological industrial applications due to their ability to chelate metals and interact with sulfur-based systems.
Dithiocarbamates are classified as ultra-accelerators in the sulfur vulcanization of rubber. lusida.comraywaychem.com This process involves the formation of cross-links between polymer chains, converting plastic rubber into an elastic material. vanderbiltworldwide.com The use of accelerators like dithiocarbamates makes the vulcanization process more efficient and safer by allowing it to proceed at lower temperatures and in shorter times compared to using sulfur alone. lusida.comvanderbiltworldwide.com
Derivatives such as zinc dibenzyldithiocarbamate (B1202937) (ZBEC) are noted for providing better scorch resistance among dithiocarbamate accelerators. richon-chem.com Ethylene (B1197577) bis(dithiocarbamate) salts are also employed in vulcanization systems, sometimes in combination with other compounds to create the accelerator in situ. google.comgoogle.com The specific performance of this compound would be influenced by its solubility in the rubber matrix and its reactivity, which are affected by the polar carboxymethyl groups.
Table 1: Representative Dithiocarbamate Accelerators and Their Characteristics
| Accelerator Name | Chemical Name | Typical Application | Key Features |
| Zinc Dimethyl Dithiocarbamate (ZDMC) | Zinc bis(dimethyldithiocarbamate) | Natural Rubber (NR) Latex, Dry Rubber | Ultra-fast accelerator, requires ZnO for activation. lusida.com |
| Zinc Diethyl Dithiocarbamate (ZDEC) | Zinc bis(diethyldithiocarbamate) | NR, SBR, EPDM | Fast-curing primary or secondary ultra-accelerator. vanderbiltworldwide.com |
| Zinc Dibenzyl Dithiocarbamate (ZBEC) | Zinc bis(dibenzyldithiocarbamate) | NR, SBR, EPDM, NBR | Good scorch resistance for a dithiocarbamate; non-nitrosamine generating. richon-chem.comvanderbiltworldwide.com |
| Tellurium Diethyldithiocarbamate (TDEC) | Tellurium diethyldithiocarbamate | EPDM, Butyl Rubber | Fastest accelerator for EPDM and butyl rubber. akrochem.com |
Application as Froth Flotation Collectors
In the mining industry, froth flotation is a critical process for separating valuable minerals from gangue (waste rock). google.com This is achieved by rendering the surface of the target mineral hydrophobic (water-repellent) so it attaches to air bubbles and floats to the surface, forming a mineral-rich froth. 911metallurgist.com The chemical reagents that induce this hydrophobicity are known as collectors. google.com
Dithiocarbamates are effective collectors, particularly for sulfide minerals of metals like copper, lead, zinc, nickel, and platinum group metals (PGMs). google.comgoogle.comcput.ac.za Their effectiveness stems from the strong affinity of the dithiocarbamate functional group for metal ions on the mineral surface, leading to the formation of a stable, hydrophobic metal-dithiocarbamate complex. cput.ac.za This process is a form of chemisorption.
Compared to other common collectors like xanthates, dithiocarbamates can offer faster flotation rates and may be more stable over a wider pH range. researchgate.net However, they can also be less selective and more expensive, which sometimes leads to their use as co-collectors with other reagents to optimize performance and cost. researchgate.net The choice of dithiocarbamate, including its alkyl or aryl groups, influences its collecting power and selectivity for specific minerals. google.com The water-soluble nature suggested by the carboxymethyl groups in this compound could be advantageous for its introduction into the aqueous slurry of the flotation process.
Table 2: Performance of Dithiocarbamate (DTC) as a Collector for Platinum Bearing Ore
| Collector System | Cumulative Nickel Recovery (%) | Cumulative Copper Recovery (%) |
| SIBX (a xanthate) | 71.3 | 88.5 |
| DTC (dithiocarbamate) | 79.2 | 87.1 |
| SIBX 80:20 DTC | 82.3 | 88.2 |
| SIBX 60:40 DTC | 82.2 | 89.0 |
| Data adapted from a study on Merensky Reef platinum ore, showing that mixtures of SIBX and DTC can enhance nickel recovery. google.com |
Utilization as Lubricant Additives
Dithiocarbamates serve as multifunctional additives in lubricating oils and greases, providing antiwear (AW), extreme pressure (EP), and antioxidant properties. google.comvanderbiltchemicals.com Their primary function is to protect metal surfaces from wear and damage under boundary lubrication conditions, where direct metal-to-metal contact can occur.
Metal-containing dithiocarbamates, especially those with molybdenum (MoDTC), are highly effective friction modifiers. nih.gov They function by decomposing under the heat and pressure of the tribological contact to form a thin, protective layer of molybdenum disulfide (MoS₂) on the metal surfaces. nih.gov This lamellar MoS₂ film has a low shear strength, which significantly reduces friction and wear. Ashless (non-metallic) dithiocarbamates, such as methylene (B1212753) bis(dibutyl dithiocarbamate), are also widely used for their antioxidant and load-carrying capabilities. google.com
Table 3: Functionality of Dithiocarbamate Lubricant Additives
| Additive Type | Example | Primary Function(s) | Mechanism of Action |
| Molybdenum Dithiocarbamate | MoDTC | Friction Reduction, Antiwear, Antioxidant | Forms MoS₂ tribofilm at the contact surface. nih.gov |
| Zinc Dithiocarbamate | ZDBC | Antiwear, Extreme Pressure, Antioxidant | Forms a protective chemical film on metal surfaces. |
| Ashless Dithiocarbamate | Methylene bis(dibutyl dithiocarbamate) | Antioxidant, Antiwear | Scavenges radicals and forms protective surface layers. google.com |
| Bismuth Dithiocarbamate | Bismuth tris(dithiocarbamate) | Extreme Pressure (EP) | Forms a protective film under high load conditions. google.com |
Mechanisms of Corrosion Inhibition
Dithiocarbamates are effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.netnih.gov Corrosion is an electrochemical process involving anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. mdpi.com Inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes these reactions. researchcommons.orgresearchgate.net
The mechanism of corrosion inhibition by dithiocarbamates involves several key steps:
Adsorption: The dithiocarbamate molecules adsorb onto the metal surface. This can be through physisorption (electrostatic attraction) or chemisorption (chemical bond formation). mdpi.com
Film Formation: The sulfur and nitrogen atoms in the dithiocarbamate group act as active centers for coordination with the metal atoms on the surface. researchgate.net This leads to the formation of a stable, insoluble complex or a polymeric film that covers the metal. nih.gov
Barrier Action: This protective film acts as a physical barrier, isolating the metal from the corrosive medium and blocking the active sites for both anodic and cathodic reactions. researchcommons.org This makes dithiocarbamates mixed-type inhibitors, though they can sometimes exhibit a preference for inhibiting one reaction over the other. nih.gov
Table 4: General Mechanisms of Corrosion Inhibitors
| Inhibition Mechanism | Description | Relevance to Dithiocarbamates |
| Anodic Inhibition | Slows the anodic (oxidation) reaction, often by forming a passive layer at anodic sites. researchcommons.orgresearchgate.net | Dithiocarbamates can react with metal ions at the anode to form a passivating film. |
| Cathodic Inhibition | Slows the cathodic (reduction) reaction, often by precipitating a film on cathodic sites or limiting diffusion of reducible species. mdpi.comresearchgate.net | The adsorbed dithiocarbamate film can block cathodic sites, hindering reactions like hydrogen evolution. |
| Mixed Inhibition | Affects both anodic and cathodic reactions simultaneously. researchcommons.org | Dithiocarbamates typically act as mixed-type inhibitors by forming a barrier film over the entire surface. nih.gov |
| Adsorption | Inhibitor molecules adhere to the metal surface via physical or chemical bonds, displacing water and corrosive species. mdpi.comresearchcommons.org | This is the fundamental step for dithiocarbamates, with the dithiocarbamate group chemisorbing onto the metal. researchgate.net |
Future Research Directions and Perspectives
Rational Design and Synthesis of Novel Bis(carboxymethyl)ethylene Dithiocarbamate (B8719985) Derivatives
Future research should focus on the rational design and synthesis of new derivatives to tailor the ligand's properties for specific applications. The classic synthesis of dithiocarbamates involves the reaction of an amine with carbon disulfide, often in a one-pot, three-component reaction with an electrophile. organic-chemistry.orgorganic-chemistry.orgresearchgate.net For Bis(carboxymethyl)ethylene dithiocarbamate, a logical precursor would be a derivative of ethylenediamine, such as ethylenediamine-N,N'-diacetic acid.
The design of novel derivatives could involve several strategies:
Backbone Modification: Introducing alkyl or aryl substituents onto the ethylene (B1197577) backbone to modulate the steric environment around the metal-binding sites.
Carboxylate Group Esterification: Converting the carboxylic acid groups to esters to enhance solubility in organic solvents or to introduce other functional handles for post-synthesis modification.
Introducing Additional Functionalities: Appending other functional groups, such as fluorophores or polymerizable units, to create derivatives for specific applications in sensing or materials science. nih.gov
The pursuit of these derivatives will require adapting and optimizing existing synthetic methodologies for functionalized dithiocarbamates. researchgate.net
Table 1: Proposed Derivatives and Target Properties for Future Synthesis This table is interactive. Click on the headers to sort.
| Derivative Name | Structural Modification | Target Property Enhancement | Potential Application Area |
|---|---|---|---|
| Diethyl-bis(carboxymethyl)ethylene dithiocarbamate | Esterification of carboxyl groups | Increased lipophilicity, solubility in non-polar media | Homogeneous catalysis, nanoparticle synthesis |
| Tetramethyl-bis(carboxymethyl)ethylene dithiocarbamate | Methyl groups on ethylene backbone | Increased steric hindrance, modified metal selectivity | Selective metal extraction, coordination polymers |
| Phenyl-bis(carboxymethyl)ethylene dithiocarbamate | Phenyl group on ethylene backbone | Enhanced π-stacking interactions, photophysical properties | Luminescent materials, sensors |
Exploration of Underexplored Coordination Complexes with Rare and Strategic Metal Centers
The dual-functionality of this compound makes it an excellent candidate for forming complexes with a wide array of metal ions. Dithiocarbamates are known to be exceptional chelating agents for transition metals, while carboxylate groups favor harder metal ions, including alkali, alkaline earth, and lanthanide metals. nih.govacs.org This creates opportunities for creating both homometallic and heterometallic coordination compounds. acs.org
Future research should systematically explore the coordination chemistry of this ligand with:
Rare Earth Elements (Lanthanides): The coordination of lanthanides is of significant interest for developing materials with unique magnetic and luminescent properties. Dithiocarbamate ligands are known to form stable complexes with lanthanides. mdpi.com The combination of dithiocarbamate and carboxylate donors could lead to novel coordination environments and enhanced photophysical properties.
Strategic Metals: Metals such as platinum, palladium, rhodium, and gold are crucial in catalysis and medicine. The strong sulfur-metal bond provided by the dithiocarbamate moiety can stabilize these metal centers, while the carboxylate arms can be used to tune solubility or anchor the complexes to supports. nih.gov
Heterobimetallic Systems: A particularly exciting avenue is the synthesis of heterobimetallic coordination polymers. acs.org A sequential synthesis approach could be employed where the dithiocarbamate groups first coordinate to a soft metal ion (e.g., Ni(II), Pd(II), Cu(II)), creating a "metalloligand" which can then be reacted with a hard, oxophilic metal ion (e.g., Sr(II), Zn(II), La(III)) that binds to the carboxylate groups. acs.org
Table 2: Potential Metal Complexes and Key Research Objectives This table is interactive. Click on the headers to sort.
| Metal Center(s) | Proposed Complex Type | Primary Research Objective |
|---|---|---|
| Europium(III), Terbium(III) | Homometallic complex | Investigation of luminescence for sensing or bio-imaging applications. |
| Platinum(II), Palladium(II) | Homometallic complex | Evaluation of catalytic activity or potential as anticancer agents. |
| Copper(II)/Strontium(II) | Heterobimetallic coordination polymer | Synthesis of novel 3D networks with tunable porosity or magnetic properties. acs.org |
Integration with Advanced Materials Science for Synergistic Functionalities
The unique properties of this compound and its metal complexes can be harnessed by integrating them with other materials to create advanced composites with synergistic functionalities. Dithiocarbamate complexes have been widely used as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. nih.gov
Future research avenues include:
Functionalized Nanoparticles: Using metal complexes of this compound as single-source precursors in solvothermal synthesis. nih.gov The resulting metal sulfide nanoparticles would be surface-functionalized with carboxylic acid groups, providing aqueous dispersibility and sites for further bioconjugation.
Metal-Organic Frameworks (MOFs): Employing the ligand as an organic linker to construct novel MOFs. The ability to coordinate through both sulfur and oxygen atoms could lead to frameworks with complex topologies and functionalities not achievable with simpler linkers.
Hybrid Polymer Materials: Covalently incorporating derivatives of the ligand into polymer chains. This could be achieved by synthesizing a derivative with a polymerizable group (e.g., a vinyl or acrylate (B77674) moiety) and then co-polymerizing it with other monomers to create materials for heavy metal remediation or catalytic membranes.
Enhanced Computational Modeling for Predictive Understanding of Reactivity and Behavior
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of dithiocarbamate complexes. nih.govnih.gov Applying these methods to this compound can accelerate its development by providing predictive insights and guiding experimental efforts.
Key areas for computational investigation include:
Conformational Analysis: Determining the preferred conformations of the free ligand and how its geometry changes upon coordination to different metal centers.
Coordination Geometry and Bonding: Optimizing the structures of metal complexes to predict coordination numbers, bond lengths, and bond angles. mdpi.com This can help elucidate the preference of different metals for the sulfur versus oxygen donor sites.
Electronic Structure and Spectroscopic Prediction: Calculating electronic properties like HOMO-LUMO gaps and simulating spectroscopic data (IR, UV-Vis, NMR) to aid in the characterization of newly synthesized compounds. nih.gov
Reactivity and Mechanism Studies: Modeling reaction pathways, such as the thermal decomposition of complexes into metal sulfides or the mechanism of catalytic cycles, to understand and optimize these processes.
Table 3: Targets for Computational Modeling and Expected Insights This table is interactive. Click on the headers to sort.
| Computational Target | Method | Expected Insight |
|---|---|---|
| Ligand-Metal Binding Energies | DFT | Predict metal ion selectivity and complex stability. nih.gov |
| Optimized Geometries of Complexes | DFT | Predict coordination modes (e.g., monodentate, bidentate, bridging) and stereochemistry. mdpi.com |
| Simulated IR/UV-Vis Spectra | TD-DFT | Aid in experimental characterization and understanding of electronic transitions. nih.gov |
Development of Sustainable and Atom-Economical Synthesis and Application Strategies
Future research must prioritize the development of environmentally benign and efficient methods for the synthesis and application of this compound. This aligns with the growing importance of green chemistry in modern chemical science. researchgate.net
Key strategies include:
Green Solvents: Exploring the use of water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DES) as reaction media to replace volatile and hazardous organic solvents. rsc.org Highly efficient syntheses of dithiocarbamates have been reported in such green media. rsc.org
Catalyst-Free and Multicomponent Reactions: Designing synthesis routes based on catalyst-free, one-pot, multicomponent reactions. organic-chemistry.orgorganic-chemistry.org These approaches improve efficiency by reducing the number of purification steps, saving energy, and minimizing waste.
Atom Economy: Developing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, a key principle of green chemistry. google.com The classic synthesis of dithiocarbamates from an amine, carbon disulfide, and an electrophile is often highly atom-economical. organic-chemistry.org
Recyclability and Remediation: Investigating the use of the ligand and its polymeric or supported derivatives for the remediation of heavy metals from aqueous solutions, with a focus on creating systems where the chelating agent can be regenerated and reused. mdpi.com
By focusing on these sustainable approaches, the lifecycle of this compound, from its synthesis to its final application, can be designed to be both scientifically innovative and environmentally responsible.
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for Bis(carboxymethyl)ethylene dithiocarbamate (IDADTC), and how do reaction conditions influence yield?
- Methodological Answer : IDADTC is synthesized by reacting potassium salts with carbon disulfide and amines under alkaline conditions. Key steps include maintaining pH >10 to stabilize the dithiocarbamate ligand and using stoichiometric ratios of reactants. Yield optimization (e.g., ~85%) requires controlled temperature (20–25°C) to prevent decomposition of intermediates. Spectral validation (FTIR, NMR) confirms the presence of characteristic –N–C(=S)–S– groups .
Q. Which spectroscopic techniques are most reliable for characterizing this compound and its metal complexes?
- Methodological Answer : FTIR identifies dithiocarbamate vibrations (C–S stretching at 950–1050 cm⁻¹ and N–CS₂ bands at 1450–1550 cm⁻¹). UV-Vis spectroscopy detects charge-transfer transitions in metal complexes (e.g., ligand-to-metal transitions at 300–400 nm). For structural elucidation, X-ray crystallography or EXAFS is recommended, though aqueous solubility may necessitate alternative methods like ESI-MS .
Q. How do environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies should use buffered solutions (pH 4–9) and monitor degradation via HPLC or LC-MS. Acidic conditions (pH <6) promote hydrolysis to ethylenethiourea (ETU), a toxic byproduct. Thermal stability assays (25–60°C) under controlled atmospheres (N₂ vs. O₂) reveal oxidative degradation pathways, with kinetics modeled using Arrhenius equations .
Advanced Research Questions
Q. How can conflicting spectral data for metal-IDATDC complexes be resolved, particularly in aqueous vs. organic solvents?
- Methodological Answer : Discrepancies arise from solvent polarity and polymer carrier effects. Compare aqueous complexes with model systems (e.g., Ga/In-IDATDC) using NMR relaxation times to assess ligand mobility. For insoluble complexes, employ solid-state NMR or diffuse reflectance UV-Vis. Cross-validate with computational models (DFT) to predict coordination geometries .
Q. What experimental strategies mitigate neurotoxicity risks associated with ethylene bis-dithiocarbamate derivatives in model organisms?
- Methodological Answer : In vivo studies (e.g., rodent models) should combine histopathology with biomarkers like glutathione depletion or mitochondrial complex I inhibition. Dose-response curves for IDADTC and its metabolites (e.g., ETU) are critical. Use CRISPR-engineered Drosophila models to isolate specific neurotoxic pathways, such as Bak-dependent apoptosis .
Q. How can ecotoxicological assessments of this compound account for non-target species interactions in agricultural systems?
- Methodological Answer : Conduct microcosm experiments simulating soil-plant-predator systems (e.g., mites, earthworms). Monitor predator mortality (e.g., Amblyseius fallacis) using LC₅₀ assays and track bioaccumulation via GC-MS. Compare with field data on fungicide rotations to assess indirect ecological impacts .
Q. What advanced analytical methods address challenges in detecting trace residues of this compound degradation products?
- Methodological Answer : Derivatize ETU with trifluoroacetic anhydride for enhanced GC-ECD sensitivity (detection limit: 0.01 ppm). For polar metabolites, use hydrophilic interaction liquid chromatography (HILIC) coupled with high-resolution MS. Validate recovery rates (>90%) in plant matrices using isotopically labeled internal standards .
Cross-Disciplinary and Methodological Questions
Q. How can computational chemistry enhance the design of this compound-based chelators for wastewater treatment?
- Methodological Answer : Molecular dynamics simulations predict binding affinities for heavy metals (e.g., Pb²⁺, Cd²⁺) by analyzing ligand conformational flexibility. Pair with experimental adsorption isotherms (Langmuir/Freundlich models) to optimize polymer-supported dithiocarbamate resins for maximum capacity (e.g., 200 mg/g for Pb²⁺) .
Q. What experimental frameworks reconcile contradictory data on the coordination behavior of polymeric vs. monomeric dithiocarbamate ligands?
- Methodological Answer : Use comparative studies with monomeric analogs (e.g., sodium dithiocarbamate) to isolate polymer effects. Techniques like size-exclusion chromatography with ICP-MS detect metal distribution across polymer fractions. Variable-temperature CD spectroscopy probes ligand field strength variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
